molecular formula C27H26N4O4 B2935671 N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1014067-32-3

N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Cat. No. B2935671
CAS RN: 1014067-32-3
M. Wt: 470.529
InChI Key: RHJMJVRSANEYTR-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide, also known as AMG-900, is a small molecule inhibitor of the mitotic checkpoint kinase Mps1. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazole derivatives, including compounds similar to N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide, has been a subject of significant interest due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis involves steps like condensation followed by cyclization or multi-component reactions (MCRs), which can be achieved under various conditions to yield heterocyclic pyrazoles with potential yields. These strategies have been critical in designing more active biological agents by extending the categories of heterocyclic systems through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Pharmacological and Biological Activities

The pharmacological properties of pyrazole derivatives are under continuous investigation due to their promising therapeutic potential. Specifically, studies on compounds similar to N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide focus on their anti-cancer effects, mechanisms of action, and potential as alternative medicine. For instance, osthole, a natural product found in several medicinal plants, demonstrates multiple pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The underlying mechanisms of these activities are related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, among others, showcasing the potential of such compounds as multitarget alternative medicine (Zhang et al., 2015).

Potential Applications in Cancer Therapy

The anti-cancer properties of pyrazole derivatives are particularly noteworthy. Baicalein, another natural compound with a structure similar to pyrazole derivatives, has been found to possess anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a novel anticancer drug for hepatocellular carcinoma (HCC) treatment is based on in vitro and in vivo experimental evidence, suggesting that similar compounds like N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide could have similar therapeutic potentials (Bie et al., 2017).

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-19(32)28-22-13-14-25(34-2)24(15-22)29-26(33)23-17-31(16-20-9-5-3-6-10-20)30-27(23)35-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMJVRSANEYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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